molecular formula C19H22N8O2 B2862309 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396866-03-7

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2862309
CAS No.: 1396866-03-7
M. Wt: 394.439
InChI Key: LOFGDZPTNAJKDH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 3,5-dimethylpyrazole moiety. The acetamide side chain is linked to a pyrimidine ring bearing a pyrrolidin-1-yl group at the 6-position. Its molecular formula is C₂₀H₂₃N₇O₂, with a molecular weight of 393.45 g/mol (calculated from structural data in ).

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-13-9-14(2)27(23-13)16-5-6-19(29)26(24-16)11-18(28)22-15-10-17(21-12-20-15)25-7-3-4-8-25/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGDZPTNAJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=NC=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyridazinone/pyrimidine cores and acetamide side chains. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazinone + Pyrimidine 3,5-Dimethylpyrazole; Pyrrolidin-1-yl-pyrimidine 393.45 Balanced solubility (pyrrolidine), potential kinase inhibition
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-heptanyl)acetamide () Pyridazinone 6-Methylheptanyl group 422.55 Higher hydrophobicity (logP ~3.2); likely reduced cellular uptake
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-(trifluoromethyl)phenyl)acetamide () Pyrimidinone Trifluoromethylphenyl; Ethyl and methyl groups 476.49 Enhanced metabolic stability (CF₃ group); potential for CNS targeting
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide () Pyridazinone + Thiadiazole Isobutyl-thiadiazole 429.51 Increased polarity (thiadiazole); possible improved binding to sulfur-rich enzymes
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide () Pyridazinone + Pyrrolidine Chloropyridazinyl; Cyclopropylamide 445.2 (MS) Higher potency (Cl substituent); potential toxicity concerns

Key Findings

Bioactivity Modulation :

  • The trifluoromethylphenyl group in the analog improves metabolic stability due to electron-withdrawing effects, but may reduce aqueous solubility compared to the target compound’s pyrrolidine-pyrimidine group .
  • The thiadiazole moiety in introduces sulfur-mediated hydrogen bonding, which could enhance affinity for enzymes like cyclooxygenase or NADPH oxidase .

Solubility and Permeability: The target compound’s pyrrolidin-1-yl-pyrimidine side chain likely offers better solubility (logP ~2.1) than the 6-methylheptanyl group in (logP ~3.2), making it more suitable for oral administration .

Synthetic Accessibility :

  • Analogs with simpler side chains (e.g., ’s heptanyl group) are easier to synthesize but lack the target’s balance of solubility and bioactivity. The pyrrolidine-pyrimidine linkage in the target compound requires multi-step coupling, as seen in ’s synthetic route .

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